Isovitexin 2''-O-arabinoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Significance
Isovitexin 2''-O-arabinoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isovitexin (B1672635) 2''-O-arabinoside, a C-glycosylflavonoid, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides an in-depth overview of the natural sources and distribution of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its known biological activities and associated signaling pathways. Quantitative data from various plant sources are presented in a structured format to facilitate comparative analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources and Distribution
Isovitexin 2''-O-arabinoside is predominantly found in the plant kingdom, with a notable prevalence in the Poaceae (grass) family. Its distribution, however, extends to other plant families, indicating a broader presence than initially understood.
Major Botanical Sources
The primary natural sources of Isovitexin 2''-O-arabinoside include:
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Grasses (Poaceae): This family is the most significant source of the compound.
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Oats (Avena sativa): Found in the leaves and plantlets.[1] The presence of a mixture of flavonoids including isovitexin 2''-O-arabinoside has been identified in the aerial parts of Avena sativa L. var. Argentina.
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Rye (Secale cereale): Isolated from the leaves.
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Bamboo (various species): While studies have quantified the related compound isovitexin in bamboo leaves, the presence of its arabinoside derivative is also reported.[2][3][4][5]
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Other Cereals: Rice bran and wheat bran are also reported as sources.
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Other Plant Families:
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Vaccaria segetalis (Caryophyllaceae): The seeds of this plant, known in traditional Chinese medicine, are a notable source. Interestingly, Isovitexin 2''-O-arabinoside can be formed from the degradation of another compound, vaccarin, during processing like stir-frying.[6][7]
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Citrus species (Rutaceae): Metabolomic profiling has revealed the presence of Isovitexin 2''-O-arabinoside in citrus grafts.[8]
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Passiflora species (Passifloraceae): This genus is a known source of various flavonoids, including isovitexin derivatives.
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Desmodium canadense (Fabaceae): Reported as containing the compound.
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Quantitative Distribution
The concentration of Isovitexin 2''-O-arabinoside and related flavonoids can vary significantly depending on the plant species, the part of the plant, and the analytical methods used for quantification. The following table summarizes available quantitative data for the closely related compound, isovitexin, to provide a comparative perspective.
| Plant Source | Plant Part | Compound | Concentration (mg/g dry weight) | Analytical Method | Reference |
| Phyllostachys nigra | Leaves | Isovitexin | 0.31 | HPLC-UV/DAD | [2][3][4] |
| Indocalamus tessellatus | Leaves | Isovitexin | 0.23 | HPLC-UV/DAD | [2][3][4] |
| Pleioblastus amarus | Leaves | Isovitexin | Not detected | HPLC-UV/DAD | [2][3][4] |
Experimental Protocols
The isolation and quantification of Isovitexin 2''-O-arabinoside from natural sources require a combination of extraction, chromatographic separation, and spectroscopic identification techniques.
Extraction of Flavonoids from Plant Material
This protocol provides a general procedure for the extraction of flavonoids, which can be adapted for specific plant matrices.
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Sample Preparation: Air-dry the plant material (e.g., leaves, seeds) at room temperature and grind it into a fine powder.
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Solvent Extraction:
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Macerate the powdered plant material with a suitable solvent. Methanol or ethanol (B145695) (80-95%) are commonly used.[9][10]
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The ratio of plant material to solvent is typically 1:10 to 1:20 (w/v).
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Extraction can be performed at room temperature with agitation for 24-48 hours or under reflux for a shorter duration (e.g., 2-4 hours).
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Modern techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can enhance efficiency and reduce extraction time.[10]
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Filtration and Concentration:
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Filter the extract through filter paper (e.g., Whatman No. 1) to remove solid plant debris.
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Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
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Solvent Partitioning (Optional):
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The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
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High-Performance Liquid Chromatography (HPLC) Method for Quantification
This section outlines a validated HPLC-DAD method for the simultaneous determination of major flavonoid constituents, which can be optimized for Isovitexin 2''-O-arabinoside.[6]
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Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD), a quaternary pump, an autosampler, and a column oven.
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Column: A reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient elution using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile.
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A typical gradient could be: 0-10 min, 10-25% B; 10-25 min, 25-40% B; 25-30 min, 40-10% B.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection Wavelength: 340 nm for flavone (B191248) C-glycosides.
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Quantification: Based on a calibration curve generated from a certified reference standard of Isovitexin 2''-O-arabinoside.
Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) for Identification and Characterization
UHPLC-Q-TOF-MS provides high resolution and mass accuracy, enabling the confident identification of compounds in complex mixtures.[11][12][13][14][15][16]
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Instrumentation: A UHPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
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Column: A sub-2 µm particle size reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
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Mobile Phase: Similar to the HPLC method, using a gradient of water with 0.1% formic acid and acetonitrile.
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Mass Spectrometry Parameters (Negative Ion Mode):
-
Ionization Mode: ESI-
-
Capillary Voltage: 2.5-3.5 kV
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Sampling Cone Voltage: 30-40 V
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Source Temperature: 100-120°C
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Desolvation Temperature: 350-450°C
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Collision Energy: Ramped collision energy (e.g., 20-40 eV) for MS/MS fragmentation.
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Data Analysis: Compound identification is based on accurate mass measurement (typically <5 ppm error) and comparison of the fragmentation pattern with known literature or databases.
Biological Activities and Signaling Pathways
Isovitexin and its glycosides, including Isovitexin 2''-O-arabinoside, have demonstrated a range of biological activities. The underlying mechanisms often involve the modulation of key cellular signaling pathways.
Anti-inflammatory Activity
Isovitexin has been shown to exert potent anti-inflammatory effects by inhibiting pro-inflammatory signaling cascades.[17]
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Inhibition of MAPK and NF-κB Pathways: Isovitexin can suppress the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) such as p38, JNK, and ERK.[18] This, in turn, can prevent the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression.[17][19][20][21] By inhibiting the nuclear translocation of NF-κB, isovitexin reduces the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Screening for Flavone C-Glycosides in the Leaves of Different Species of Bamboo and Simultaneous Quantitation of Four Marker Compounds by HPLC-UV/DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of four major constituents of semen Vaccariae using HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pathway-specific enzymes from bamboo and crop leaves biosynthesize anti-nociceptive C-glycosylated flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UHPLC-MS Analyses of Plant Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LC-Q-TOF-MS/MS detection of food flavonoids: principle, methodology, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. lcms.cz [lcms.cz]
- 17. Regulatory effect of isovitexin on MAPK/NF- κ B signal in mice with acute ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Isovitexin Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways [ijbs.com]
- 21. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
